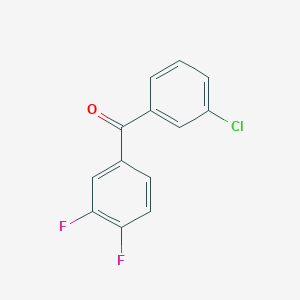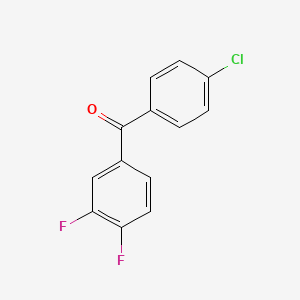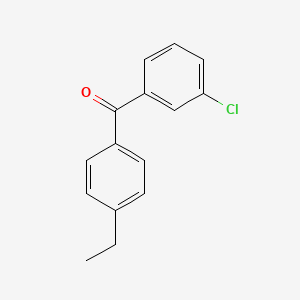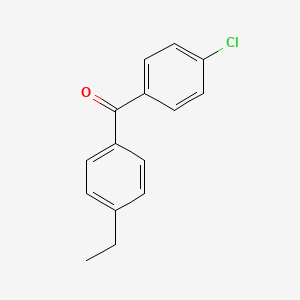
2-(3,4-二氯苯基)乙酰氯
概述
描述
Synthesis Analysis
The synthesis of similar compounds often involves acylation, hydrolysis, washing, distillation, and crystallization . For instance, m-dichlorobenzene and acetic anhydride undergo acylation reaction under the effects of anhydrous aluminum trichloride .Molecular Structure Analysis
The linear formula of “2-(3,4-Dichlorophenyl)acetyl chloride” is C8H5O1Cl3 .科学研究应用
新化合物的合成:该化学品用于合成具有潜在应用的新化合物。例如,它已被用于合成具有杀菌活性的二芳基吡唑衍生物 (Zuo Ren-bin, 2007)。
有机磷化合物:在有机磷化合物的合成中发挥作用,有机磷化合物在各种工业和制药应用中至关重要 (C. Yuan, Shoujun Chen, Guohong Wang, 1991)。
Friedel-Crafts 乙酰化:该化合物参与 Friedel–Crafts 乙酰化反应,这是有机化学中合成各种芳香酮的关键过程 (S. Csihony, Hasan Mehdi, I. Horváth, 2001)。
晶体结构分析:它还用于晶体结构的研究,这对于了解新化合物的性质和潜在应用至关重要 (O. Peeters, D. Jamróz, N. Blaton, C. J. Ranter, 1998)。
酰化反应:参与酰化反应,这是有机合成中的一个基本过程 (Z. Zhang, Zhong Yang, H. Wong, Juliang Zhu, N. Meanwell, J. Kadow, Tao Wang, 2002)。
光解离研究:该化合物用于光解离研究,这对于了解化学反应动力学和机理非常重要 (S. Deshmukh, W. Hess, 1994)。
环境分析:它还用于环境分析,例如检测水和土壤样品中的氯酚 (N. Campillo, N. Aguinaga, P. Viñas, I. López-García, M. Hernández-Córdoba, 2005)。
紫外诱导降解研究:该化学品参与了与紫外诱导除草剂降解相关的研究,有助于了解环境修复过程 (S. Kundu, A. Pal, A. Dikshit, 2005)。
绿色化学应用:它在开发环境友好型化学工艺中的作用也很重要,如间苯二酚与乙酸的酰化 (G. Yadav, A. V. Joshi, 2002)。
光催化降解研究:该化合物用于研究二氧化钛催化降解某些化学物质,这在环境化学中很重要 (M. Sturini, E. Fasani, C. Prandi, A. Albini, 1997)。
安全和危害
属性
IUPAC Name |
2-(3,4-dichlorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJURHKDGQSBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374192 | |
| Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-55-6 | |
| Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
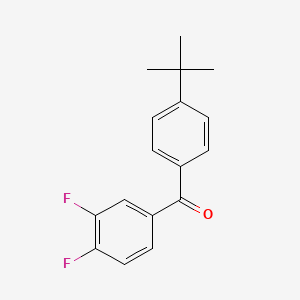
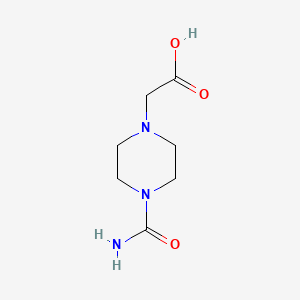
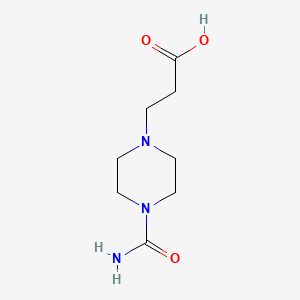
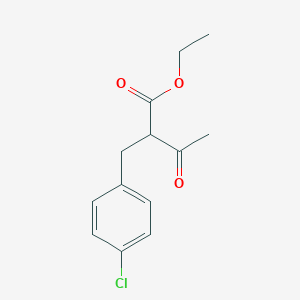
![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)
![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)
